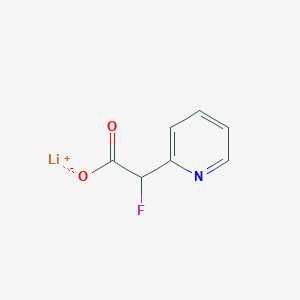

![molecular formula C10H9N3O2 B2859592 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1823879-57-7](/img/structure/B2859592.png)

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . The compound is a yellow solid with a molecular weight of 203.2 .

Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” can be analyzed using various techniques such as 1H and 13C NMR spectroscopy, MS, and elemental analysis . The InChI code for the compound is 1S/C10H9N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2,(H,14,15) .Physical And Chemical Properties Analysis

The compound is a yellow solid with a molecular weight of 203.2 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Antibacterial Agents

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine derivatives: have been studied for their potential as antibacterial agents. These compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains . For instance, certain derivatives have demonstrated effectiveness comparable to first-line antibacterial agents like ampicillin, highlighting their potential in addressing antibiotic resistance and expanding the arsenal of antimicrobial therapies .

Chemical Synthesis

In the realm of chemical synthesis, these triazolopyridine compounds serve as valuable intermediates. They can be utilized in the synthesis of complex molecules, particularly in the construction of nitrogen-containing heterocycles, which are foundational structures in many physiologically active compounds and drugs .

Biocatalysis

These compounds may also find applications in biocatalysis, particularly in the synthesis of customized glycoconjugates. Engineered glycosidases, which have garnered significant attention for their ability to connect carbohydrates to non-sugar acceptors, could benefit from the incorporation of triazolopyridine derivatives as novel substrates or inhibitors .

Drug Development

The triazolopyridine core is a common motif in drug development due to its bioactive properties. As such, 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid could be a key precursor in the development of new therapeutic agents, particularly in the fields of psychiatry, cardiology, and infectious diseases .

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Another study suggests that these compounds may also act as dual c-Met/VEGFR-2 inhibitors .

Mode of Action

It’s likely that the compound interacts with its targets (such as bacterial cells or c-met/vegfr-2 receptors) and induces changes that lead to its observed effects .

Biochemical Pathways

Given its potential antibacterial and kinase inhibitory activities, it may affect pathways related to bacterial growth and survival, as well as cell signaling pathways regulated by c-met and vegfr-2 .

Result of Action

Similar compounds have shown moderate to good antibacterial activities and inhibitory activities toward c-Met/VEGFR-2 kinases .

Propiedades

IUPAC Name |

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)7-3-4-13-8(5-7)11-12-9(13)6-1-2-6/h3-6H,1-2H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCWENIYLADANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)

![Thiazolo[4,5-c]pyridine, 7-bromo-](/img/structure/B2859519.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2859522.png)

![3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2859523.png)

![3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine](/img/structure/B2859525.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2859529.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2859532.png)